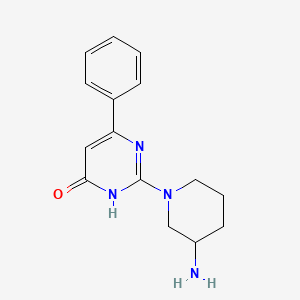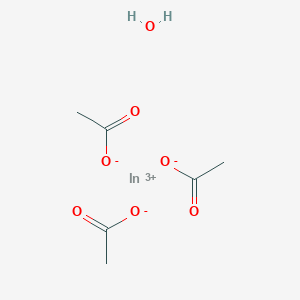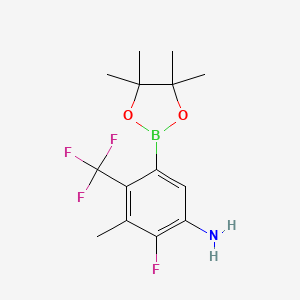
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a phenyl group and an aminopiperidine moiety, making it a versatile scaffold for drug design and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyrimidine with 3-aminopiperidine under basic conditions, followed by the introduction of a phenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition.
Medicine: Explored for its potential therapeutic effects in treating conditions like type II diabetes due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a DPP-4 inhibitor, it increases the production of insulin and decreases the production of glucagon by the pancreas, thereby helping to regulate blood sugar levels. The molecular targets include the active sites of these enzymes, where the compound binds and inhibits their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Sitagliptin: Also a DPP-4 inhibitor used in the treatment of type II diabetes.
Vildagliptin: Another compound in the same class with similar therapeutic applications.
Uniqueness
2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one is unique due to its specific structural features that allow for versatile modifications and applications. Its combination of a pyrimidine ring with an aminopiperidine moiety provides a unique scaffold that can be tailored for various biological activities and chemical reactions.
Propriétés
Formule moléculaire |
C15H18N4O |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-(3-aminopiperidin-1-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N4O/c16-12-7-4-8-19(10-12)15-17-13(9-14(20)18-15)11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10,16H2,(H,17,18,20) |
Clé InChI |
JPHBDCPARAXLQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC(=CC(=O)N2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12500514.png)
![(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500516.png)
![Ethyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500524.png)

![Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500549.png)
![1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12500554.png)
![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)

![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B12500589.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)

